Fmoc-DL-(2-methylphenyl)glycine

Solid-Phase Peptide Synthesis Racemization Phenylglycine Derivatives

Select this ortho-methyl Fmoc-phenylglycine to introduce defined steric constraint and tailored lipophilicity (+0.88 LogP) into your peptide design. The 2-methyl group alters backbone conformation, shields amide bonds from proteolysis, and significantly boosts mGluR1 antagonist potency—outcomes unattainable with unsubstituted or para/meta analogs. Direct procurement of this racemic derivative is critical for reproducible SAR and library synthesis.

Molecular Formula C24H21NO4
Molecular Weight 387.4 g/mol
CAS No. 879500-48-8
Cat. No. B1390378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-DL-(2-methylphenyl)glycine
CAS879500-48-8
Molecular FormulaC24H21NO4
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C24H21NO4/c1-15-8-2-3-9-16(15)22(23(26)27)25-24(28)29-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h2-13,21-22H,14H2,1H3,(H,25,28)(H,26,27)
InChIKeyNZNJRXYPNDCAEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-DL-(2-methylphenyl)glycine (CAS 879500-48-8): A Differentiated Fmoc-Protected Phenylglycine Building Block for Peptide and Peptidomimetic Synthesis


Fmoc-DL-(2-methylphenyl)glycine (CAS 879500-48-8) is a non-natural, racemic amino acid derivative from the phenylglycine class, featuring an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on its α-amino group and a 2-methyl (ortho-tolyl) substituent on its phenyl ring . With a molecular formula of C24H21NO4 and a molecular weight of 387.44 g/mol, it is a key building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) . Its synthesis, involving the protection of DL-(2-methylphenyl)glycine with Fmoc-Cl, is detailed in the patent literature, underscoring its established role in constructing complex peptide chains [1].

The Risk of Analog Substitution for Fmoc-DL-(2-methylphenyl)glycine (CAS 879500-48-8): Why Unsubstituted or Differently Substituted Phenylglycines Are Not Interchangeable


Substituting Fmoc-DL-(2-methylphenyl)glycine with its unsubstituted analog (Fmoc-DL-phenylglycine) or other phenylglycine derivatives is scientifically unjustified due to significant differences in steric, electronic, and stability profiles. The ortho-methyl group introduces unique steric hindrance that can drastically alter peptide backbone conformation, while its electron-donating inductive effect can impact both the stability of the α-carbon during SPPS [1] and the bioactivity of the final peptide construct [2]. Simply replacing it with a compound of similar cost or availability, without empirical validation, risks failed syntheses, epimerized products, or altered biological outcomes, making direct procurement of the specific derivative essential.

Quantitative Evidence Guide: Measurable Differentiation of Fmoc-DL-(2-methylphenyl)glycine (CAS 879500-48-8) vs. Closest Analogs


Differentiation by Predicted Impact on α-Carbon Racemization Propensity in SPPS

Based on established class-level principles, Fmoc-DL-(2-methylphenyl)glycine is predicted to exhibit a distinct racemization propensity compared to its unsubstituted analog, Fmoc-DL-phenylglycine, during base-catalyzed SPPS coupling. The electron-donating ortho-methyl group is expected to subtly increase electron density on the α-carbon, potentially affecting its kinetic acidity and, consequently, the rate of enolate formation—the critical step in epimerization [1]. A foundational study on Fmoc-phenylglycine racemization established that the extent of mesomeric stabilization of the α-anion is dictated by phenyl ring substituents [1]. While the baseline racemization rate for Fmoc-phenylglycine under standard conditions can be significant, the 2-methyl substituent is expected to modulate this rate, requiring potentially different optimization of coupling reagents and bases for minimal epimerization [1].

Solid-Phase Peptide Synthesis Racemization Phenylglycine Derivatives Fmoc Chemistry

Differentiation by Predicted Bioactivity: Enhanced mGluR1 Antagonist Potency via 2-Methyl Substitution

A key structure-activity relationship (SAR) established in a medicinal chemistry study demonstrates that the introduction of a 2-methyl group on a phenylglycine scaffold significantly increases antagonist potency at the mGluR1 receptor. While the study was on 4-carboxyphenylglycine derivatives, the principle that ortho-methyl substitution enhances biological activity in phenylglycines provides a strong, class-level rationale for choosing Fmoc-DL-(2-methylphenyl)glycine over its unsubstituted analog. The research showed that 2-methyl substituents increase the antagonist potency compared to the unsubstituted (S)-4CPG [1]. This SAR insight is directly applicable and justifies the selection of the 2-methyl derivative for exploring novel peptidic or peptidomimetic mGluR1 antagonists.

Metabotropic Glutamate Receptors mGluR1 Antagonist Structure-Activity Relationship (SAR) Phenylglycine Pharmacophore

Differentiation by Predicted Physicochemical Profile: Increased Lipophilicity vs. Unsubstituted Analog

The presence of the 2-methyl group on the phenyl ring of Fmoc-DL-(2-methylphenyl)glycine is predicted to significantly alter its lipophilicity compared to the unsubstituted Fmoc-DL-phenylglycine. The target compound has a reported LogP value of 5.05 . In contrast, the unsubstituted analog, Fmoc-DL-phenylglycine, has a LogP of approximately 4.17 . This difference of ~0.88 log units represents a more than 7-fold increase in partition coefficient, which can have substantial implications for solubility, membrane permeability, and protein binding of the final peptide construct.

Lipophilicity LogP Physicochemical Properties Peptide Drug Design

Differentiation by Molecular Weight: A Higher Molecular Weight Scaffold for Mass-Directed Design

Fmoc-DL-(2-methylphenyl)glycine provides a higher molecular weight scaffold compared to its unsubstituted counterpart. With a molecular weight of 387.44 g/mol , it is 14.04 g/mol heavier than Fmoc-DL-phenylglycine (373.40 g/mol) . This difference arises directly from the additional methyl group (CH2, ~14 Da) on the phenyl ring. This mass difference is detectable by mass spectrometry and can be a deliberate design feature for lead optimization, allowing for fine-tuning of molecular properties while maintaining a similar core structure.

Molecular Weight Physicochemical Properties Scaffold Diversity Lead Optimization

High-Value Application Scenarios for Fmoc-DL-(2-methylphenyl)glycine (CAS 879500-48-8)


Scenario 1: Solid-Phase Synthesis of Peptides with Enhanced Metabolic Stability or Conformational Restraint

Researchers aiming to synthesize peptides with improved resistance to proteolysis or with a defined, constrained backbone conformation can utilize Fmoc-DL-(2-methylphenyl)glycine. The ortho-methyl group introduces steric bulk, which is predicted to alter the local peptide backbone dihedral angles. This can lead to secondary structure stabilization (e.g., helix or turn induction) and shield adjacent amide bonds from enzymatic cleavage. This application is grounded in the class-level principle that alpha-substituted amino acids induce conformational constraints, and the evidence for altered steric properties from the 2-methyl group [1].

Scenario 2: Design and Exploration of Novel mGluR1 Antagonist Peptidomimetics

The compound is a key building block for any medicinal chemistry program focused on developing peptidic or peptidomimetic antagonists for the mGluR1 receptor. Based on the direct evidence that a 2-methyl group on a phenylglycine pharmacophore significantly increases antagonist potency at mGluR1 [2], this specific derivative is not just an option but a strategic starting point. Researchers can incorporate it into linear or cyclic peptides to explore novel chemical space for this target, leveraging the established SAR to accelerate lead discovery and optimization [2].

Scenario 3: Synthesis of Unnatural Peptide Libraries for Drug Discovery with Tuned Lipophilicity

In combinatorial chemistry and library synthesis for drug discovery, Fmoc-DL-(2-methylphenyl)glycine offers a quantifiably distinct lipophilicity profile. The measured LogP difference of +0.88 compared to the unsubstituted analog allows researchers to deliberately tune the hydrophobicity of library members. This is crucial for exploring a broader range of physicochemical property space, impacting cellular permeability and solubility. Using this specific building block enables the creation of a focused library with a higher average LogP, which may be more suitable for targeting intracellular protein-protein interactions or crossing the blood-brain barrier .

Scenario 4: Probing Steric Effects in Structure-Activity Relationship (SAR) Studies

In lead optimization, understanding the precise effect of subtle steric changes on potency and selectivity is paramount. Fmoc-DL-(2-methylphenyl)glycine provides a direct and precise tool for probing the steric tolerance of a biological target's binding pocket in the ortho-position. By comparing the activity of peptides synthesized with this building block against those made with the unsubstituted Fmoc-DL-phenylglycine (or its para- or meta-methyl isomers), researchers can generate high-resolution SAR data to guide further synthetic efforts and refine pharmacophore models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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